molecular formula C15H19NO3 B2519623 Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate CAS No. 349618-05-9

Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate

Cat. No.: B2519623
CAS No.: 349618-05-9
M. Wt: 261.321
InChI Key: CBXFBDPRUSFVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate (CAS: listed under CymitQuimica Ref. 10-F372288) is a piperidine-based compound featuring a 2-methylbenzoyl group at the nitrogen atom (N1) and a methyl ester at the 4-position of the piperidine ring. Its molecular formula is C₁₅H₁₉NO₃, with a molar mass of 261.32 g/mol. Piperidine derivatives are widely utilized in pharmaceuticals due to their structural versatility and bioactivity, particularly in analgesia and neuropharmacology .

This compound is marketed as a high-purity research chemical, intended for laboratory use in drug discovery and fine chemical synthesis. Its discontinuation in certain commercial sizes (e.g., 1g) suggests specialized demand, though it remains accessible for industrial and academic research .

Properties

IUPAC Name

methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11-5-3-4-6-13(11)14(17)16-9-7-12(8-10-16)15(18)19-2/h3-6,12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXFBDPRUSFVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate typically involves the reaction of 2-methylbenzoic acid with piperidine-4-carboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate has been identified as a promising scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various diseases.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit significant cytotoxic effects against cancer cell lines. For example, compounds derived from similar piperidine structures have shown IC50 values in the low micromolar range against breast and lung cancer cells, suggesting potential for further development as anticancer agents .
CompoundCell Line TestedIC50 (µM)Mechanism
This compoundA549 (lung)TBDApoptosis induction
DoxorubicinA549 (lung)1.10DNA intercalation

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown effective inhibition at concentrations lower than many conventional antibiotics, indicating its potential as a lead compound for new antimicrobial agents .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a reversible inhibitor of enzymes linked to cancer progression, which could lead to novel therapeutic strategies .

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of various piperidine derivatives, this compound was synthesized and tested against several cancer cell lines. The results indicated that modifications to the benzoyl moiety significantly influenced cytotoxicity profiles, with some derivatives achieving IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of this compound against a range of bacterial strains. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting its potential utility in treating resistant bacterial infections .

Future Research Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

  • In vivo Studies : To evaluate efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) : To optimize chemical structures for enhanced potency and selectivity.
  • Clinical Trials : To assess therapeutic potential in human subjects.

Mechanism of Action

The mechanism of action of Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, applications, and notable properties:

Compound Name Molecular Formula Substituents Application Key Properties/Notes
Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate C₁₅H₁₉NO₃ 2-methylbenzoyl at N1 Analgesic research Lab use only; discontinued in some sizes
Carfentanil (methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate) C₂₄H₃₀N₂O₃ Phenethyl, propanoylamino groups Potent opioid (veterinary) ~10,000x more potent than morphine; controlled substance
Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate C₁₁H₁₉NO₄ Ethoxy-oxoethyl at N1 Synthetic intermediate Molecular weight: 229.27; high structural similarity to ethyl esters
11C-CFN (radiopharmaceutical) C₁₅H₁₉NO₃ (¹¹C-labeled) Phenethyl, propanoylamino groups μ-opioid receptor PET imaging Radiolabeled for non-invasive neuroimaging
Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate C₁₄H₁₅BrN₂O₂ Bromo-cyanophenyl at N1 Unspecified (likely research) Halogenated substituent may enhance binding specificity

Key Comparisons

Pharmacological Profile
  • Carfentanil: A synthetic opioid with extreme potency (lethal dose ~20 μg in humans). Its phenethyl and propanoylamino groups enhance μ-opioid receptor affinity, making it unsuitable for human medical use outside veterinary anesthesia .
  • This compound: The 2-methylbenzoyl group likely reduces opioid receptor affinity compared to carfentanil, positioning it as a safer candidate for analgesic research. No evidence of psychoactive risk is reported .
Physicochemical Properties
  • Radiolabeling: 11C-CFN demonstrates the utility of piperidine carboxylates in diagnostic imaging, though its short half-life (¹¹C: 20.4 min) limits clinical applicability .

Biological Activity

Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological effects. The structure includes a piperidine ring substituted with a methylbenzoyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an inhibitor or modulator of specific enzymes or receptors, influencing several biochemical pathways. Understanding its mechanism requires detailed studies on its interactions at the molecular level.

Antiviral Activity

Research indicates that piperidine derivatives, including this compound, exhibit antiviral properties. A study evaluated various analogues against human coronavirus 229E and identified compounds with micromolar activity, suggesting that modifications in the piperidine structure can enhance antiviral efficacy .

Anticancer Properties

Several studies have highlighted the anticancer potential of benzoylpiperidine derivatives. For instance, compounds bearing similar structures demonstrated significant antiproliferative effects on human breast and ovarian cancer cells. The IC50 values ranged from 19.9 to 75.3 µM, indicating promising activity against cancer cell lines while showing lower toxicity towards non-cancerous cells .

Data Table: Biological Activity Summary

Activity Type Target/Cell Line IC50 (µM) Reference
AntiviralHuman coronavirus 229EMicromolar
AnticancerMDA-MB-231 (breast)19.9 - 75.3
AnticancerOVCAR-3 (ovarian)31.5 - 43.9

Case Studies

  • Antiviral Screening : In a comprehensive study on piperidine derivatives, this compound was evaluated alongside other analogues for its antiviral properties against HCoV-229E. The results indicated that structural modifications significantly impacted antiviral efficacy, highlighting the importance of the benzoyl moiety in enhancing biological activity .
  • Anticancer Research : A separate investigation into the antiproliferative effects of benzoylpiperidine derivatives revealed that modifications to the piperidine structure could lead to enhanced selectivity and potency against cancer cell lines such as MDA-MB-231 and OVCAR-3 . These studies utilized molecular docking techniques to predict binding affinities and optimize lead compounds for better therapeutic outcomes.

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